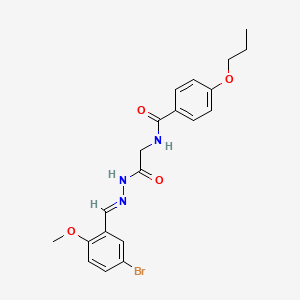![molecular formula C25H22N2O3S2 B12020949 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid](/img/structure/B12020949.png)
4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩[2,3-d]嘧啶-2-基]硫代}甲基)苯甲酸是一种复杂的的有机化合物,其结构特征是苯并噻吩[2,3-d]嘧啶核心。
准备方法
合成路线和反应条件
4-({[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩[2,3-d]嘧啶-2-基]硫代}甲基)苯甲酸的合成通常涉及多步有机合成。关键步骤包括:
苯并噻吩[2,3-d]嘧啶核的形成: 这可以通过涉及适当的噻吩和嘧啶前体的环化反应来实现。
4-甲基苯基基团的引入: 该步骤涉及傅-克酰化反应,将4-甲基苯基基团引入苯并噻吩[2,3-d]嘧啶核心。
硫代基团的连接: 这通常通过亲核取代反应完成。
与苯甲酸的最终偶联: 最后一步涉及在适当的条件下将中间体与苯甲酸偶联以生成目标化合物。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器和先进的纯化技术,如色谱法。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对羰基,将它们转化为醇。
取代: 化合物中的芳香环可以发生亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和间氯过苯甲酸。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲电芳香取代可以在酸性条件下由溴或硝酸等试剂促进。
主要产品
氧化: 亚砜和砜。
还原: 醇衍生物。
取代: 卤代或硝基衍生物。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和机制。
生物学
在生物学研究中,由于其复杂的结构和官能团,该化合物可以用作探针来研究酶相互作用和结合亲和力。
医药
在药物化学中,该化合物因其潜在的治疗特性而受到研究。它可能作为某些酶或受体的抑制剂,使其成为药物开发的候选者。
工业
在工业部门,该化合物可用于开发具有特定性能的新材料,例如增强的热稳定性或独特的电子特性。
5. 作用机理
4-({[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩[2,3-d]嘧啶-2-基]硫代}甲基)苯甲酸的作用机制涉及它与特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制它们的活性。这种相互作用是由化合物的独特结构促成的,该结构使其能够适合这些靶标的活性位点。
作用机制
The mechanism of action of 4-({[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of these targets.
相似化合物的比较
类似化合物
- 3-(4-甲氧基苯基)-2-{[2-(4-甲基苯基)-2-氧代乙基]硫代}-5,6,7,8-四氢1苯并噻吩[2,3-d]嘧啶-4(3H)-酮
- 4-(4-甲基苯基)-4-氧代丁酸
独特性
4-({[3-(4-甲基苯基)-4-氧代-3,4,5,6,7,8-六氢1苯并噻吩[2,3-d]嘧啶-2-基]硫代}甲基)苯甲酸的独特性在于其官能团的特定组合及其苯并噻吩[2,3-d]嘧啶核心。这种结构提供了独特的化学性质和潜在的生物活性,这些性质在类似化合物中是找不到的。
属性
分子式 |
C25H22N2O3S2 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC 名称 |
4-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C25H22N2O3S2/c1-15-6-12-18(13-7-15)27-23(28)21-19-4-2-3-5-20(19)32-22(21)26-25(27)31-14-16-8-10-17(11-9-16)24(29)30/h6-13H,2-5,14H2,1H3,(H,29,30) |
InChI 键 |
SORDHIFOGLRGQH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)C(=O)O)SC5=C3CCCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12020890.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12020891.png)
![4-bromo-2-((E)-{[(2,5-dichloroanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12020894.png)




![5-(4-Tert-butylphenyl)-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020934.png)

![(2E)-2-[3-(benzyloxy)benzylidene]-N-ethylhydrazinecarbothioamide](/img/structure/B12020945.png)

![N'-[(E)-(2,4-Dichlorophenyl)methylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12020962.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12020966.png)
